4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The defining structural feature is the S-methylsulfonimidoyl group (-S(O)(NH)CH₃) at the para position of the aryl ring. This group introduces unique electronic and steric properties compared to conventional substituents like sulfonyl (-SO₂CH₃) or halogens.
Properties
IUPAC Name |
imino-methyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKTZFTVNYBBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds and heteroaryl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of biaryl and heteroaryl compounds.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The following table summarizes key structural analogs and their substituents:
*Calculated based on structural similarity to .
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The sulfonimidoyl group (-S(O)(NH)CH₃) is strongly electron-withdrawing, similar to sulfonyl (-SO₂CH₃) but with additional hydrogen-bonding capability due to the NH group. This contrasts with electron-donating groups like triphenylvinyl (in OLED materials) or trifluoromethoxy (in antimalarial intermediates) .
- Steric Effects : Bulky substituents (e.g., triphenylvinyl) reduce reactivity in cross-couplings but enhance luminescent properties in OLEDs . The sulfonimidoyl group, while polar, imposes moderate steric hindrance.
Reactivity in Cross-Coupling Reactions
Pinacol boronic esters are pivotal in Suzuki-Miyaura couplings. Reactivity trends:
- Electron-Deficient Aryl Groups : Compounds with -SO₂CH₃ (meta) or -S(O)(NH)CH₃ (para) exhibit slower coupling rates due to reduced electron density at the boron center, requiring optimized catalysts or conditions .
- Halogenated Derivatives : Bromophenyl analogs (e.g., ) are highly reactive but less stable under basic conditions.
- Steric Hindrance : Triphenylvinyl-substituted derivatives are less reactive in coupling but excel in optoelectronic applications .
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₁BO₄S
- Molecular Weight : 296.2 g/mol
- CAS Number : 1011459-26-9
Synthesis
The synthesis of this compound typically involves the reaction of boronic acid derivatives with sulfonamide-containing compounds. The synthetic pathway is crucial for ensuring the purity and efficacy of the compound for biological testing.
Anticancer Properties
Recent studies have demonstrated that derivatives of dioxaborolane compounds exhibit notable antiproliferative activities against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A2780 (ovarian cancer).
- IC₅₀ Values : The IC₅₀ values for related compounds in the series ranged from 0.33 to 7.10 µM. Notably, some derivatives showed IC₅₀ values as low as 0.50 µM against MCF-7 cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.50 |
| Compound B | HeLa | 0.95 |
| Compound C | A2780 | 1.51 |
The proposed mechanism involves the inhibition of key cellular pathways responsible for cell proliferation and survival. Specifically, these compounds may interfere with signal transduction pathways that are critical for cancer cell growth.
Case Studies
-
Study on Antiproliferative Activity
- Researchers evaluated the antiproliferative effects of various dioxaborolane derivatives on multiple cancer cell lines.
- Results indicated that modifications to the sulfonamide group significantly enhanced biological activity.
-
Structure-Activity Relationship (SAR) Analysis
- A detailed SAR analysis was conducted to understand how different substituents affect biological activity.
- The presence of specific functional groups was correlated with increased potency against targeted cancer cells.
Therapeutic Implications
Given its promising anticancer properties, this compound could serve as a lead compound for developing new anticancer therapies. Further research is warranted to explore its efficacy in vivo and potential applications in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
